molecular formula C13H20O B14475727 6-tert-Butyl-2,4-dimethylanisole CAS No. 67845-33-4

6-tert-Butyl-2,4-dimethylanisole

Cat. No.: B14475727
CAS No.: 67845-33-4
M. Wt: 192.30 g/mol
InChI Key: PZISTOMBMFSTQA-UHFFFAOYSA-N
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Description

6-tert-Butyl-2,4-dimethylanisole is an organic compound with the molecular formula C12H18O. It is a derivative of anisole, featuring tert-butyl and dimethyl substituents on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butyl-2,4-dimethylanisole typically involves the alkylation of 2,4-dimethylanisole with tert-butyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure the selective introduction of the tert-butyl group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 6-tert-Butyl-2,4-dimethylanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-tert-Butyl-2,4-dimethylanisole finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-tert-Butyl-2,4-dimethylanisole involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 6-tert-Butyl-2,4-dimethylanisole is unique due to its specific arrangement of tert-butyl and dimethyl groups on the anisole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

67845-33-4

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1-tert-butyl-2-methoxy-3,5-dimethylbenzene

InChI

InChI=1S/C13H20O/c1-9-7-10(2)12(14-6)11(8-9)13(3,4)5/h7-8H,1-6H3

InChI Key

PZISTOMBMFSTQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)OC)C

Origin of Product

United States

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